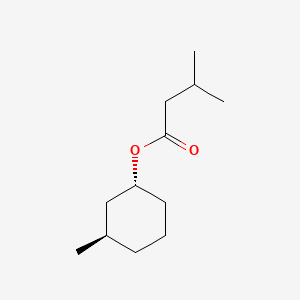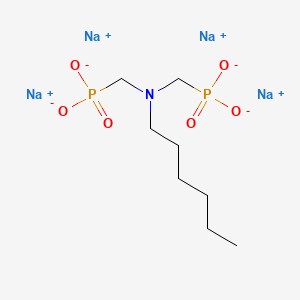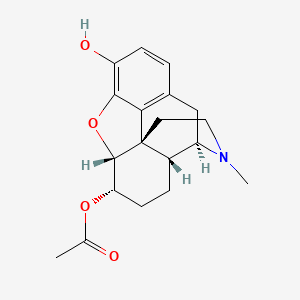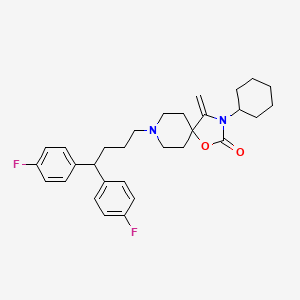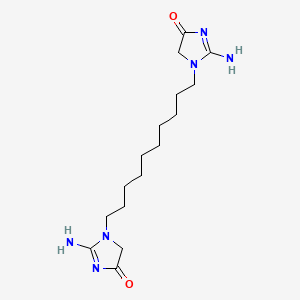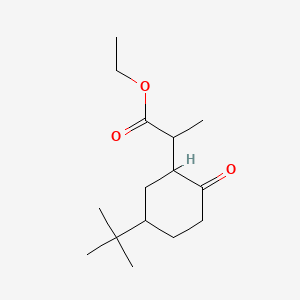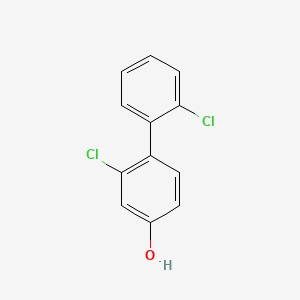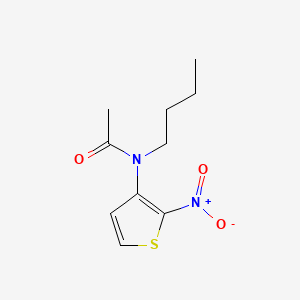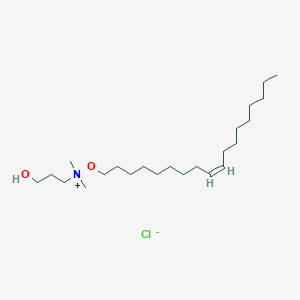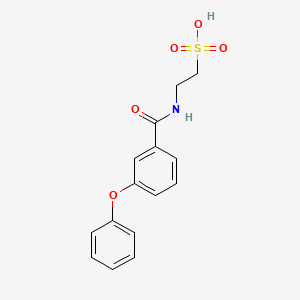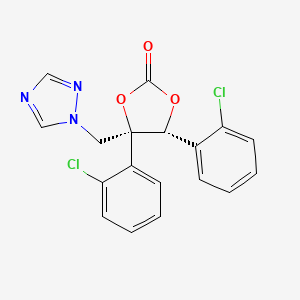
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common starting materials might include chlorophenyl derivatives and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituents involved, often requiring specific catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, possibly as an antifungal or anticancer agent.
Industry
In industry, this compound could be used in the production of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets like enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the dioxolane ring might influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.
Triazole-containing compounds: Molecules with triazole rings that exhibit similar bioactivity.
Uniqueness
What sets 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
107659-74-5 |
|---|---|
Formule moléculaire |
C18H13Cl2N3O3 |
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
(4S,5R)-4,5-bis(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-7-3-1-5-12(14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-6-2-4-8-15(13)20/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
Clé InChI |
BXYIZXJCUAYVBX-SJLPKXTDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


